molecular formula C10H18O2 B14230218 Pent-1-EN-1-YL pentanoate CAS No. 565165-36-8

Pent-1-EN-1-YL pentanoate

Cat. No.: B14230218
CAS No.: 565165-36-8
M. Wt: 170.25 g/mol
InChI Key: YCPDOSBDNBUOBD-UHFFFAOYSA-N
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Description

Pent-1-en-1-yl pentanoate (CAS No. 565165-36-8) is an ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.249 g/mol . Its structure comprises a pentanoate group (C₅H₉O₂) esterified to a pent-1-enyl chain, featuring a terminal double bond at the 1-position of the alkyl chain. Key physicochemical properties include a XLogP value of 3.2, indicating moderate hydrophobicity, and a topological polar surface area (TPSA) of 26.3 Ų, reflecting low polarity . The compound’s unsaturated structure may confer distinct reactivity and physical properties compared to saturated analogs.

Properties

CAS No.

565165-36-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

pent-1-enyl pentanoate

InChI

InChI=1S/C10H18O2/c1-3-5-7-9-12-10(11)8-6-4-2/h7,9H,3-6,8H2,1-2H3

InChI Key

YCPDOSBDNBUOBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC=CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-1-EN-1-YL pentanoate can be synthesized through the esterification reaction between pent-1-en-1-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Pent-1-EN-1-YL pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pent-1-EN-1-YL pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pent-1-EN-1-YL pentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, leading to the formation of pent-1-en-1-ol and pentanoic acid. These hydrolysis products can then participate in further metabolic pathways, influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Pent-1-en-1-yl pentanoate with structurally related esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Features XLogP TPSA (Ų) Applications/Context
This compound C₁₀H₁₈O₂ 170.25 Unsaturated (C=C at 1-position) 3.2 26.3 Potential flavor/fragrance agent
Ethyl pentanoate C₇H₁₄O₂ 130.18 Saturated ethyl ester ~2.1* 26.3 Fuel additive, flavoring
Pentyl pentanoate C₁₀H₂₀O₂ 172.27 Saturated long-chain ester ~4.0* 26.3 Diesel blending component
Geranyl pentanoate C₁₅H₂₆O₂ 238.37 Branched terpene-derived ester ~5.5* 26.3 Fragrance industry

*Estimated based on chain length and saturation.

Key Structural Insights :

  • Unsaturation: The terminal double bond in this compound reduces van der Waals interactions compared to saturated analogs like pentyl pentanoate, likely lowering its melting/boiling points and enhancing reactivity (e.g., susceptibility to oxidation) .
  • Chain Length: Shorter esters (e.g., ethyl pentanoate) exhibit higher volatility and lower hydrophobicity (XLogP ~2.1) than this compound (XLogP 3.2) .
Physicochemical and Reactivity Differences
  • Volatility: Ethyl pentanoate’s shorter chain makes it more volatile (bp ~145°C) than this compound (estimated bp ~200°C due to longer chain) .
  • Stability: The unsaturated structure of this compound may render it prone to oxidation or polymerization, unlike saturated esters like pentyl pentanoate .
Comparative Data Table: Combustion and Stability
Property This compound Ethyl pentanoate Pentyl pentanoate
Octane Rating Not studied ~85-90* ~70-75*
Oxidation Stability Low (due to C=C) Moderate High
Engine Compatibility Unknown Compatible Compatible

*Estimated based on chain length and saturation .

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